molecular formula C10H13ClN2O B1349723 4-chloro-N,N-diethylpyridine-2-carboxamide CAS No. 851903-41-8

4-chloro-N,N-diethylpyridine-2-carboxamide

Cat. No. B1349723
M. Wt: 212.67 g/mol
InChI Key: RXQILWMQVLDJJG-UHFFFAOYSA-N
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Description

“4-chloro-N,N-diethylpyridine-2-carboxamide” is a chemical compound with the molecular formula C10H13ClN2O12. It is used for proteomics research3.



Synthesis Analysis

An efficient methodology for the synthesis of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide has been successfully achieved through ring lithiation using 2.2 equivalents of lithium diisopropylamide (LDA) in THF4.



Molecular Structure Analysis

The crystal structure of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide has been determined by single crystal X-ray diffraction. The diselenide crystallizes in the monoclinic system (C2/c) with a torsional angle of the selenium atoms attached to pyridyl rings (-C1–Se–Se–C1-) is −77.5 (1)56.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-chloro-N,N-diethylpyridine-2-carboxamide”. More research is needed in this area.



Physical And Chemical Properties Analysis

The molecular weight of “4-chloro-N,N-diethylpyridine-2-carboxamide” is 212.68 g/mol3. It has a computed XLogP3-AA of 1.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 11. The exact mass is 184.0403406 g/mol, and the monoisotopic mass is also 184.0403406 g/mol1. The topological polar surface area is 33.2 Ų, and it has a heavy atom count of 121.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related pyridine carboxamides involves various strategies that optimize reaction conditions to achieve high yields and purity. For example, a study on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides demonstrates methodologies to obtain these compounds with confirmed structures through IR, 1H NMR, and ESI-MS techniques, highlighting the importance of these compounds in chemical research (Pan Qing-cai, 2011).

Biological Applications

  • Research into related compounds has shown promising antitumor and antimicrobial activities. For example, studies on antitumor agents involving acridine derivatives reveal structure-activity relationships that contribute to their efficacy against various cancer cell lines (G. Rewcastle et al., 1986; D. Jaramillo et al., 2006). Additionally, research on 5-chloro-N-phenylpyrazine-2-carboxamides has shown significant in vitro activity against Mycobacterium tuberculosis, indicating potential applications in addressing antimicrobial resistance (J. Zítko et al., 2013).

Potential in Drug Development

  • The exploration of 4-chloro-N,N-diethylpyridine-2-carboxamide derivatives in drug development highlights the compound's versatility. Quantum chemical calculations, spectroscopic investigations, and molecular docking analyses of related molecules underscore their potential in designing new therapeutics, with studies demonstrating interactions with target proteins and suggesting pathways for the development of novel drugs (K. Aarthi et al., 2020).

Safety And Hazards

The safety and hazards associated with “4-chloro-N,N-diethylpyridine-2-carboxamide” are not clearly defined in the available literature. It is recommended to handle this compound with appropriate safety measures.


Future Directions

The future directions for the study and application of “4-chloro-N,N-diethylpyridine-2-carboxamide” are not clearly defined in the available literature. Given its use in proteomics research3, it may have potential applications in the field of biochemistry and molecular biology. Further research is needed to explore these possibilities.


properties

IUPAC Name

4-chloro-N,N-diethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)9-7-8(11)5-6-12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQILWMQVLDJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368896
Record name 4-Chloro-N,N-diethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-N,N-diethylpyridine-2-carboxamide

CAS RN

851903-41-8
Record name 4-Chloro-N,N-diethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JS Dhau, A Singh, P Brandao, V Felix - Inorganic Chemistry …, 2021 - Elsevier
An efficient methodology for the synthesis of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide has been successfully achieved through ring lithiation using 2.2 equivalents …
Number of citations: 9 www.sciencedirect.com
R Kumar, KK Bhasin, JS Dhau, A Singh - Inorganic Chemistry …, 2022 - Elsevier
A convenient methodology, which efficiently promoted one-pot synthesis of 3-pyridylchalcogen (Se, Te) compounds, has been developed. Under non-cryogenic conditions, 3,3′-…
Number of citations: 1 www.sciencedirect.com
A Singh, A Kaushik, JS Dhau, R Kumar - Coordination Chemistry Reviews, 2022 - Elsevier
This review summarizes advancement in the field of pyridyl-based organochalcogen ligands in terms of their coordination behavior and biological applications. Pyridylchalcogen …
Number of citations: 30 www.sciencedirect.com
LA Furer, P Clement, G Herwig, RM Rossi, F Bhoelan… - Scientific reports, 2022 - nature.com
The COVID–19 pandemic has caused considerable interest worldwide in antiviral surfaces, and there has been a dramatic increase in the research and development of innovative …
Number of citations: 3 www.nature.com
VP Brahmkhatri, A Singh, A Chakraborty… - Applied Surface Science …, 2022 - Elsevier
The nanoparticle surfaces interact readily with biomolecules, including proteins forming a corona. The protein layer that directly interacts with the nanoparticle surface is usually explored…
Number of citations: 3 www.sciencedirect.com
A Singh, J Dhau, R Kumar, K Singh… - Analytical Techniques …, 2023 - iopscience.iop.org
Chapter 7 covers nuclear magnetic resonance (NMR) in biomedical nanotechnology, describing that various synthetic and natural materials have been proposed for various biomedical …
Number of citations: 0 iopscience.iop.org
SA Polash, A Hamza, MM Hossain… - Frontiers in …, 2022 - frontiersin.org
Biogenic silver nanoparticles exhibit excellent antibacterial activity against a broad range of bacteria. Herein, aqueous biogenic silver nanoparticles (Aq@bAgNPs) and ethanolic …
Number of citations: 2 www.frontiersin.org
P Garg, P Attri, R Sharma, M Chauhan… - Frontiers in …, 2022 - frontiersin.org
Microbial infection and antibiotic resistance is recognized as a serious problem to society from both an economical perspective and a health concern. To tackle this problem, “…
Number of citations: 13 www.frontiersin.org
RB ÖZKILIÇ, HG SOĞUKÖMEROĞULLARI… - Journal of the Institute …, 2022 - dergipark.org.tr
Yeni N-karboksamit ligandı 2-benzoil-N-(4-(aminosülfonil)fenil)-3-okso-3-fenilpropanamit (HL), dibenzoilasetik asit-N-karboksietilamit ve sülfonilamitin reaksiyonundan sentezlendi. …
Number of citations: 3 dergipark.org.tr

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